A Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
A Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
Introduction: In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand out as "privileged scaffolds" due to their versatile reactivity and significant presence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine , a key intermediate whose structural features offer a unique combination of reaction handles for complex molecular synthesis. We will explore its core chemical properties, a robust synthetic protocol, its expected spectroscopic signature, and its potential applications, providing researchers and drug development professionals with a comprehensive resource for leveraging this compound in their work.
Section 1: Core Physicochemical Properties
5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine is a substituted heteroaromatic compound. The pyrimidine core is an electron-deficient system, a property that governs much of its reactivity[1]. The molecule's functionality is further defined by a bromine atom at the C5 position, which is a prime site for metal-catalyzed cross-coupling reactions, and a substituted phenoxy group at the C2 position, introduced via a nucleophilic aromatic substitution.
| Property | Value / Description | Source |
| IUPAC Name | 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine | Amadis Chemical[2] |
| CAS Number | 1017789-03-5 | Amadis Chemical[2] |
| Molecular Formula | C₁₂H₁₁BrN₂O₂ | Amadis Chemical[2] |
| Molecular Weight | 295.14 g/mol | Calculated |
| Predicted Appearance | Off-white to pale yellow crystalline solid | Based on similar compounds |
| Predicted Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, DMSO; sparingly soluble in methanol; insoluble in water. | Based on general organic principles |
Section 2: Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis for this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the inherent electron deficiency of the pyrimidine ring, which is further activated by the two ring nitrogens, making the halogenated carbon at the C2 position highly susceptible to nucleophilic attack.
Causality of Experimental Design: The chosen protocol involves the reaction of 5-bromo-2-chloropyrimidine with 2-methoxy-4-methylphenol.
-
Reactants: 5-bromo-2-chloropyrimidine serves as the electrophile. The chlorine at the C2 position is a superior leaving group compared to the bromine at C5 in SNAr reactions. 2-methoxy-4-methylphenol is the nucleophile.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a crucial component. It acts as a mild base to deprotonate the hydroxyl group of the phenol, generating the more potent phenoxide nucleophile in situ. This increases the reaction rate significantly.
-
Solvent: A polar aprotic solvent like methyl ethyl ketone (MEK) or acetonitrile is ideal as it can solvate the potassium phenoxide intermediate without interfering with the reaction by protonating the nucleophile[3].
Workflow for the Synthesis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
Caption: SNAr synthesis workflow.
Detailed Experimental Protocol: SNAr Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis as detailed in the next section.
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), 2-methoxy-4-methylphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add dry methyl ethyl ketone (MEK) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the stirred mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 6-8 hours.
-
Work-up: After cooling the reaction to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Rinse the solid filter cake with a small amount of MEK.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in dichloromethane (DCM) and wash with a 5% sodium hydroxide aqueous solution to remove any unreacted phenol[3], followed by a wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a methanol/water mixture to yield the final product, 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, as a crystalline solid[3].
Section 3: Spectroscopic Profile and Structural Elucidation
While experimental data for this specific molecule is not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds[4]. These predictions form the basis for quality control and structural verification.
Predicted ¹H and ¹³C NMR Data
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following data are predicted for a sample dissolved in CDCl₃.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.55 | Singlet | 2H | Pyrimidine H-4, H-6 | Protons on the electron-deficient pyrimidine ring are significantly deshielded and appear far downfield. |
| ~7.0 - 7.2 | Multiplet | 3H | Aromatic H (phenoxy) | Protons on the electron-rich phenoxy ring appear in the standard aromatic region. |
| ~3.85 | Singlet | 3H | -OCH₃ | Methoxy protons are shielded by the oxygen and appear as a sharp singlet. |
| ~2.35 | Singlet | 3H | -CH₃ | Methyl protons on the aromatic ring are shielded and appear upfield. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C2 (Pyrimidine) | Carbon attached to two electronegative atoms (O and N) is highly deshielded. |
| ~160 | C4, C6 (Pyrimidine) | Carbons adjacent to ring nitrogens are significantly downfield. |
| ~150 | C (Phenoxy, attached to O) | Aromatic carbon with ether linkage. |
| ~110 - ~145 | Other Aromatic C | Standard range for carbons in the substituted benzene ring. |
| ~108 | C5 (Pyrimidine) | Carbon bearing the bromine atom. |
| ~56 | -OCH₃ | Methoxy carbon. |
| ~21 | -CH₃ | Methyl carbon. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Crucially, due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes.
-
Expected m/z: [M]⁺ ≈ 294 and [M+2]⁺ ≈ 296.
-
Key Fragmentation: Likely fragmentation pathways include the loss of the methyl group (-15), the methoxy group (-31), and cleavage of the ether bond.
Protocol for Spectroscopic Data Acquisition
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[4].
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Use a standard pulse sequence with 16-64 scans for a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm)[4].
-
-
¹³C NMR Acquisition:
-
Acquire on the same instrument using a proton-decoupled pulse sequence.
-
A higher number of scans (1024-4096) will be necessary due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm)[4].
-
-
MS Sample Preparation:
-
Prepare a dilute solution (0.1-1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile[4].
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source.
-
Section 4: Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine lies in its potential for further chemical modification, making it a versatile building block[5].
Key Reactive Sites
Caption: Primary reactive sites of the molecule.
-
Palladium-Catalyzed Cross-Coupling: The C5-bromo position is the most valuable synthetic handle on the molecule. It is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This is a cornerstone of modern drug discovery for building molecular complexity[5].
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminopyrimidines.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
-
Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a 2-hydroxypyrimidine derivative. This provides another route for diversification if required.
Section 5: Applications in Research and Drug Development
The pyrimidine scaffold is a frequent constituent of FDA-approved drugs, particularly in oncology and infectious diseases. 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine is not an active pharmaceutical ingredient itself, but rather a key intermediate for accessing novel, more complex molecules with therapeutic potential.
-
Oncology: Many kinase inhibitors feature a substituted pyrimidine core. For example, derivatives of 5-bromo-pyrimidine have been investigated as potent inhibitors of ULK1 kinase, a key regulator of autophagy in cancer cells. Blocking this pathway can induce apoptosis in cancer cells, highlighting a promising therapeutic strategy for non-small cell lung cancer[6]. The ability to diversify the C5 position of this molecule makes it an ideal starting point for generating libraries of compounds for screening against such targets.
-
Antimicrobial Agents: The pyrimidine nucleus is also found in various antimicrobial and antifungal agents. Research has shown that certain bromopyrimidine derivatives exhibit significant antibacterial activity, making them valuable leads for developing new antibiotics[5].
-
Metabolic Diseases: Modified pyrimidines have been utilized in the development of inhibitors for targets like sodium-glucose cotransporter 2 (SGLT2), which are important in diabetes therapy[5].
Section 6: Safety and Handling
As a research chemical, 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine should be handled with appropriate care, following standard laboratory safety protocols. Safety data from analogous compounds provide a strong basis for risk assessment.
-
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[7][8].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[8].
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[8].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[7][8].
-
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[9].
-
Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10].
-
Avoid dust generation. If handling a powder, use appropriate weighing techniques to minimize aerosolization[9].
-
Wash hands thoroughly after handling[8].
-
-
Storage:
References
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine. Benchchem.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
- Pyrimidine, 5-bromo-2-methoxy-.
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
- Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
- 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.
- 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4. Ossila.
- 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine. BLDpharm.
- DELFIA Wash Concentr
- 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine. Amadis Chemical.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
- SAFETY DATA SHEET - 5-Bromo-2-methoxypyrimidine. Fisher Scientific.
- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
- Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine.
- SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Fisher Scientific.
- Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). PrepChem.com.
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR. ChemicalBook.
- Safety Data Sheet - 5-Bromo-2-chloro-4-methoxypyrimidine. MedchemExpress.com.
- SAFETY DATA SHEET - 2(1H)-Pyrimidinone, 5-bromo-. Thermo Fisher Scientific.
- Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer.
Sources
- 1. scispace.com [scispace.com]
- 2. 5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine,1017789-03-5-Amadis Chemical [amadischem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine|CAS 1017789-01-3 [benchchem.com]
- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.ca [fishersci.ca]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
(Image depicting the reaction of 5-Bromo-2-chloropyrimidine and 2-methoxy-4-methylphenol to form 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine)
